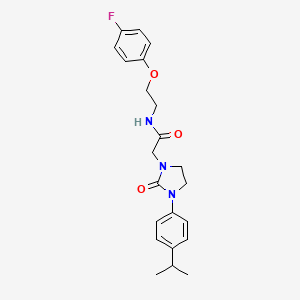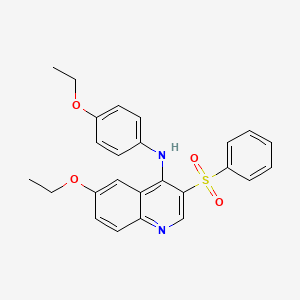![molecular formula C20H26N4O2 B2402413 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide CAS No. 1226441-04-8](/img/structure/B2402413.png)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. This compound has been developed by AstraZeneca and is currently being used for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors.
Aplicaciones Científicas De Investigación
Metabolic Pathway Analysis
Research has demonstrated the metabolic pathways of various chloroacetamide herbicides and their metabolites in human and rat liver microsomes. These studies are crucial for understanding the biotransformation and potential toxicological impacts of these compounds. Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, shedding light on the carcinogenic potential through complex metabolic activation pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Characterization
Takeuchi and Koyama (1982) investigated the photolysis and thermolysis of phenyl azide, leading to the trapping of 1-azacyclohepta-1,2,4,6-tetraene. Such studies contribute to the broader understanding of chemical reactions under various conditions, providing insights into synthetic pathways that might be applicable to related compounds (Takeuchi & Koyama, 1982).
Biological Activity
Research into heterocyclic derivatives of 6-methyl 2-thiouracil indicates the potential for antimicrobial activity, as explored by Mohammad et al. (2017). Such studies highlight the relevance of structurally similar compounds in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Propiedades
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-9-5-6-10-17(15)22-18(25)14-26-19-13-16(2)21-20(23-19)24-11-7-3-4-8-12-24/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTJYZHZGQRDFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2402330.png)
![Cis-Tetrahydro-Pyrrolo[3,4-B]Pyridine-1,4A,6-Tricarboxylic Acid 6-Benzyl Ester 1-Tert-Butyl Ester 4A-Ethyl Ester](/img/structure/B2402331.png)

![morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2402335.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2402338.png)
![3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2402340.png)




![N-([2,4'-bipyridin]-4-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402347.png)

